Dehydro Ivabradine

概述

描述

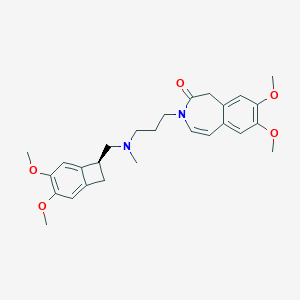

Dehydro Ivabradine is a chemical compound that serves as a precursor in the synthesis of Ivabradine, a medication used primarily for the treatment of certain cardiovascular conditions such as chronic stable angina and heart failure. This compound is characterized by its unique bicyclic structure, which plays a crucial role in its pharmacological properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine typically involves the hydrogenation of a precursor compound. One common method includes the hydrogenation of 3-[3-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes. The precursor compound is dissolved in an appropriate solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction is monitored to ensure complete conversion of the precursor to this compound, followed by purification steps to obtain the final product with high purity .

化学反应分析

Chemical Reactions of Dehydro Ivabradine

This compound undergoes several types of chemical reactions:

- Hydrogenation: this compound can be converted to Ivabradine through hydrogenation . This reaction involves adding hydrogen to reduce the double bond present in the this compound structure, resulting in the formation of Ivabradine.

- Oxidation: Under specific conditions, this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation can lead to the formation of carboxylic acids or ketones.

- Reduction: Reduction reactions can modify the functional groups of this compound, leading to the formation of reduced derivatives. Sodium borohydride and lithium aluminum hydride are often used as reducing agents. Reduction can produce alcohols or amines.

- Substitution: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions involving this compound. The products formed from these reactions depend on the specific conditions and reagents used.

Ivabradine and Analogs

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Ivabradine | C27H36N2O5 | Main therapeutic agent for heart rate control |

| This compound | C27H34N2O5 | Intermediate in Ivabradine synthesis and Ivabradine impurity |

科学研究应用

Management of Ischemic Heart Disease

Dehydro Ivabradine has shown promise in treating ischemic heart disease by reducing heart rate and improving myocardial oxygen supply-demand balance. Clinical studies indicate that it can be beneficial for patients who are intolerant to beta-blockers or those who experience adverse effects from conventional therapies .

Table 1: Efficacy of this compound in Ischemic Heart Disease

Heart Failure Management

In chronic heart failure, this compound has been associated with improved quality of life and reduced hospitalization rates. A significant study involving over 6,500 patients demonstrated that it effectively lowered the risk of cardiovascular events across various age groups .

Case Study: Acute Heart Failure Recovery

A case study highlighted a 59-year-old male with acute cardiogenic shock who was treated with this compound alongside intra-aortic balloon pump support. The administration led to a rapid decrease in heart rate and improvement in hemodynamic parameters, ultimately resulting in recovery from shock within a week .

Treatment of Inappropriate Sinus Tachycardia

This compound has been effective in managing inappropriate sinus tachycardia, a condition characterized by an abnormally high resting heart rate. In clinical trials, patients reported significant symptom relief and improved quality of life after treatment with this compound .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates that it is well-absorbed with a half-life conducive to once-daily dosing. Its safety profile is favorable, with common side effects including bradycardia and visual disturbances being manageable .

Table 2: Summary of Safety Data

| Adverse Effect | Incidence (%) | Management Strategies |

|---|---|---|

| Bradycardia | 10-15 | Dose adjustment |

| Visual disturbances | 5-10 | Patient education |

Future Directions and Research Opportunities

Ongoing research is focused on the potential benefits of this compound in other cardiovascular conditions such as postural orthostatic tachycardia syndrome and its role in enhancing vagal modulation . Additionally, studies are exploring its synergistic effects when combined with other therapeutic agents like trimetazidine for improved outcomes in myocardial ischemia .

作用机制

Dehydro Ivabradine itself does not have a direct mechanism of action as it is primarily a precursor. its conversion to Ivabradine involves the inhibition of the “funny” channel pacemaker current (If) in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting other cardiac ionic channels, making Ivabradine a selective heart rate-lowering agent .

相似化合物的比较

Ivabradine: The direct product of Dehydro Ivabradine hydrogenation.

Oxidized Derivatives: Compounds formed through oxidation reactions.

Other Heart Rate-Lowering Agents: Such as beta-blockers and calcium channel blockers, which have different mechanisms of action.

Uniqueness: this compound is unique due to its specific structure that allows for the selective inhibition of the If current upon conversion to Ivabradine. Unlike beta-blockers and calcium channel blockers, Ivabradine does not exhibit negative inotropic effects, making it a favorable option for patients with certain cardiovascular conditions .

生物活性

Dehydro ivabradine is an active metabolite of ivabradine, a drug primarily used for managing heart rate in patients with cardiovascular diseases. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and safety profile. This article explores its pharmacodynamics, effects on cardiovascular health, and related case studies, supported by diverse research findings.

This compound exerts its effects primarily through the inhibition of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 and HCN1. This inhibition results in a reduction of the pacemaker current (), leading to decreased heart rate without affecting myocardial contractility. The compound acts as an open-channel blocker for HCN4 and a closed-channel blocker for HCN1, demonstrating a dose-dependent relationship in its efficacy .

Pharmacological Effects

The biological activity of this compound encompasses several pharmacological effects:

- Cardiovascular Effects : It significantly reduces heart rate and improves endothelial function by decreasing vascular oxidative stress. Studies indicate that it lowers NADPH oxidase activity, which is vital for maintaining vascular health .

- Anti-inflammatory Properties : this compound inhibits the migration of CD4-positive lymphocytes, thereby reducing pro-inflammatory cytokine formation and potentially mitigating atherosclerotic lesion development .

- Vagal Modulation : Chronic administration has been shown to enhance vagal modulation in animal models, suggesting potential benefits in conditions associated with sympathetic hyperactivation .

Case Study 1: Acute Hypoalbuminemia

A notable case involved a critically ill cancer patient with acute hypoalbuminemia where this compound was used to manage inappropriate sinus tachycardia. The treatment led to a significant reduction in heart rate due to an increased free fraction of the drug, highlighting the importance of monitoring pharmacokinetic parameters in such patients .

Case Study 2: Hemodialysis Patients

In a study involving hemodialysis patients, this compound was administered safely at normal doses. Results showed a significant decrease in heart rate from 87 ± 12.61/min to 75.85 ± 8.91/min over time, along with improved quality of life indicators .

Comparative Analysis of Biological Activity

The following table summarizes key pharmacological effects and findings related to this compound compared to ivabradine:

| Parameter | This compound | Ivabradine |

|---|---|---|

| Mechanism of Action | HCN channel blocker | HCN channel blocker |

| Heart Rate Reduction | Significant | Significant |

| Endothelial Function | Improved | Improved |

| Anti-inflammatory Effects | Yes | Yes |

| Vagal Modulation | Enhanced | Enhanced |

| Safety Profile | Favorable | Favorable |

Research Findings

Recent studies have emphasized the need for further research into the long-term effects and safety profiles of this compound. For instance, one study highlighted its potential role in managing postural orthostatic tachycardia syndrome (POTS), where it significantly improved patient symptoms and quality of life . Additionally, adverse event reports indicate that while generally safe, monitoring is crucial due to potential gender-specific responses observed in clinical settings .

属性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRHFYHXNSUAO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583019 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086026-31-4 | |

| Record name | Dehydroivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROIVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper concerning Dehydro Ivabradine?

A1: The research paper [] primarily focuses on outlining an improved process for synthesizing Ivabradine. This involves using this compound as a precursor and subjecting it to hydrogenation. The paper also details an enhanced method for producing this compound itself. The primary emphasis is placed on optimizing the chemical synthesis procedures for these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。